4,4''-Diiodo-p-terphenyl

Description

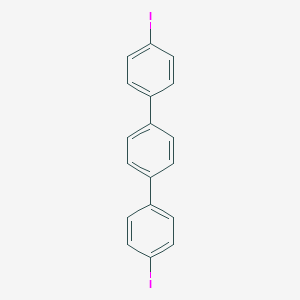

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12I2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMMWGLDOBFHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393677 | |

| Record name | 4,4''-Diiodo-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19053-14-6 | |

| Record name | 4,4''-Diiodo-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4''-Diiodo-p-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4''-Diiodo-p-terphenyl: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4''-Diiodo-p-terphenyl, a key building block in the fields of materials science and organic electronics. This document details its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and subsequent application in polymerization reactions.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound characterized by a central p-terphenyl core. The p-terphenyl structure consists of a central benzene ring that is para-substituted with two additional phenyl rings. In this specific molecule, the terminal phenyl rings are each substituted with an iodine atom at their para (4 and 4'') positions.

-

Chemical Structure:

Physicochemical and Safety Data

The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 19053-14-6 | [3][4] |

| Molecular Weight | 482.10 g/mol | [3][4] |

| Appearance | White to very pale yellow, orange, or green powder/crystal | [3][4] |

| Melting Point | 328 °C | [3][4] |

| Purity | Typically ≥98.0% (by GC or HPLC) | [4][5] |

| Physical State | Solid | [4][5] |

| Hazard Statements | H318: Causes serious eye damage. H410: Very toxic to aquatic life with long lasting effects. | [1][3][5] |

| UN Number | 3152 | [3][4] |

Experimental Protocols

This compound is a valuable precursor for the synthesis of extended π-conjugated systems, such as poly(p-phenylene), which are used in organic electronics.[3] Detailed methodologies for its synthesis and a key application are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved via a multi-step process starting from p-terphenyl. This procedure involves nitration, reduction, and a Sandmeyer-type diazotization-iodination.

Step 1: Synthesis of 4,4''-Dinitro-p-terphenyl This step involves the nitration of p-terphenyl using fuming nitric acid in glacial acetic acid to introduce nitro groups at the para positions of the terminal phenyl rings.[4]

-

Materials: p-terphenyl, fuming nitric acid, glacial acetic acid.

-

Procedure:

-

Dissolve p-terphenyl in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add fuming nitric acid dropwise to the stirred solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the resulting yellow solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the crude 4,4''-dinitro-p-terphenyl under vacuum. The product can be further purified by recrystallization.

-

Step 2: Synthesis of 4,4''-Diamino-p-terphenyl The dinitro compound is reduced to the corresponding diamine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen source.

-

Materials: 4,4''-Dinitro-p-terphenyl, 3-5% Pd/C catalyst, hydrazine hydrate, ethanol.

-

Procedure:

-

Suspend 4,4''-dinitro-p-terphenyl in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of Pd/C (e.g., 3% by weight).

-

Heat the mixture to reflux.

-

Add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

While hot, filter the mixture through a pad of Celite to remove the catalyst.

-

Cool the filtrate to allow the product, 4,4''-diamino-p-terphenyl, to crystallize.

-

Filter the product, wash with cold ethanol, and dry under vacuum.

-

Step 3: Synthesis of this compound The final step is the conversion of the diamino compound to the diiodo derivative via a bis-diazotization reaction followed by substitution with iodide.

-

Materials: 4,4''-Diamino-p-terphenyl, sodium nitrite (NaNO₂), hydrochloric acid (HCl), potassium iodide (KI).

-

Procedure:

-

Suspend 4,4''-diamino-p-terphenyl in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the bis-diazonium salt solution.

-

In a separate flask, dissolve an excess of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the stirred KI solution. Effervescence (N₂ gas) will be observed.

-

Allow the mixture to warm to room temperature and then heat gently (e.g., to 60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and collect the precipitated solid by filtration.

-

Wash the solid with water, then with a sodium thiosulfate solution to remove excess iodine, and finally with water again.

-

Dry the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like toluene or by column chromatography.

-

On-Surface Synthesis of Poly(p-phenylene) via Ullmann Coupling

This compound is an ideal precursor for the on-surface synthesis of one-dimensional poly(p-phenylene) chains on catalytically active metal surfaces under ultra-high vacuum (UHV) conditions. The process on a silver (111) surface is a well-documented example.

-

Materials & Equipment: this compound, single-crystal Ag(111) substrate, UHV chamber, molecular evaporator, Scanning Tunneling Microscope (STM).

-

Procedure:

-

Substrate Preparation: Clean the Ag(111) single crystal in the UHV chamber through repeated cycles of argon ion sputtering and subsequent annealing until a clean, well-ordered surface is confirmed by STM.

-

Molecular Deposition: Deposit sub-monolayer coverage of this compound onto the clean Ag(111) substrate held at room temperature (approx. 300 K) using a molecular evaporator. At this temperature, the molecule undergoes dehalogenation (C-I bond scission) upon arrival at the reactive silver surface.[6]

-

Formation of Organometallic Intermediates: The resulting terphenyl radicals coordinate with silver adatoms on the surface, forming stable organometallic chains.[1][6] This intermediate structure can be visualized using STM at room temperature.

-

Covalent Polymerization: Anneal the substrate to approximately 460 K (187 °C).[1][6] This thermal activation provides the energy to break the carbon-silver bonds and induce C-C covalent bond formation between adjacent terphenyl units.

-

Characterization: Cool the sample and characterize the resulting covalently bonded poly(p-phenylene) chains using STM to confirm their formation, length, and ordering on the surface.

-

Workflow Visualization

The on-surface synthesis of poly(p-phenylene) from this compound follows a distinct and logical workflow. This process is visualized below using the DOT language.

Caption: Workflow for the on-surface synthesis of poly(p-phenylene).

References

Physical and chemical properties of 4,4''-Diiodo-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4''-Diiodo-p-terphenyl. It includes detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers and professionals in drug development and materials science.

Core Physical and Chemical Properties

This compound is an aromatic organic compound that serves as a crucial building block in various scientific fields, particularly in the synthesis of organic semiconductors and as a heavy-atom derivative in X-ray crystallography.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂I₂ | [1][2][3] |

| Molecular Weight | 482.10 g/mol | [1][2][3] |

| Appearance | White to orange or green powder/crystal | [1] |

| Melting Point | 328 °C | [1] |

| CAS Number | 19053-14-6 | [1][2] |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through various cross-coupling reactions. The Suzuki-Miyaura and Ullmann coupling reactions are two of the most common and effective methods.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4][5][6][7]

Materials:

-

1,4-Diiodobenzene

-

4-Iodophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-diiodobenzene (1 equivalent) and 4-iodophenylboronic acid (2.2 equivalents) in the chosen solvent.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Addition of Reagents: Add the palladium catalyst (typically 1-5 mol%) and the base (typically 2-3 equivalents) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required reaction time (typically 12-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are standard characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. [8][9][10][11]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a spectral width of 10-15 ppm and for ¹³C NMR a spectral width of 0-200 ppm.

-

Data Analysis: The ¹H NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.0 ppm). The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons. The number of signals and their splitting patterns should be consistent with the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the molecular formula. [1][12][13]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (482.10 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. [14][15][16][17][18]

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum should exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, as well as C=C stretching vibrations.

Caption: Workflow for the characterization of this compound.

Applications in Research and Development

On-Surface Synthesis via Ullmann Coupling

This compound is a key precursor in the on-surface synthesis of one-dimensional (1D) and two-dimensional (2D) nanostructures through the Ullmann coupling reaction. This bottom-up approach allows for the fabrication of precisely defined molecular architectures on solid surfaces.[1][19][20][21]

Experimental Protocol: On-Surface Ullmann Coupling on Ag(111)

This protocol describes the on-surface polymerization of this compound on a silver (111) surface under ultra-high vacuum (UHV) conditions.

Materials and Equipment:

-

This compound

-

Ag(111) single crystal

-

Ultra-high vacuum (UHV) chamber equipped with:

-

Molecular evaporator

-

Sample manipulator with heating and cooling capabilities

-

Scanning Tunneling Microscope (STM)

-

Procedure:

-

Substrate Preparation: Clean the Ag(111) single crystal in the UHV chamber by cycles of argon ion sputtering and annealing to obtain a clean, well-ordered surface.

-

Molecular Deposition: Deposit this compound onto the clean Ag(111) surface at room temperature using a molecular evaporator. The coverage can be controlled by the deposition time and evaporator temperature.

-

Thermal Annealing and Polymerization: Anneal the sample at elevated temperatures (typically 300-500 K) to induce the cleavage of the carbon-iodine bonds and subsequent polymerization of the terphenyl units via Ullmann coupling.[19]

-

STM Characterization: Characterize the resulting nanostructures on the surface using in-situ Scanning Tunneling Microscopy (STM) to visualize the formation of polymer chains and other assemblies.

References

- 1. This compound (CAS 19053-14-6)| [benchchem.com]

- 2. This compound | C18H12I2 | CID 3563583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. weylchem.com [weylchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pure.mpg.de [pure.mpg.de]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. mdpi.com [mdpi.com]

- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4''-Diiodo-p-terphenyl: Molecular Weight and Formula

This technical guide provides a comprehensive overview of the chemical properties of 4,4''-Diiodo-p-terphenyl, a key building block in the field of organic electronics and material science. This document is intended for researchers, scientists, and professionals in drug development and materials science who require precise information on this compound.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound characterized by a p-terphenyl backbone with iodine atoms substituted at the 4 and 4'' positions. This specific functionalization makes it a valuable precursor in various cross-coupling reactions for the synthesis of complex organic materials.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂I₂ | [1][2][3][4][5][6] |

| Molecular Weight | 482.10 g/mol | [1][5] |

| CAS Number | 19053-14-6 | [1][2][3][5] |

| Appearance | White to orange to green powder or crystal | [1] |

| Melting Point | 328 °C | [1][5] |

| Purity | >98.0% (by HPLC or GC) | [3] |

Experimental Protocols

While specific experimental protocols for the synthesis or application of this compound are diverse and depend on the desired outcome, a general workflow for its use in a Suzuki cross-coupling reaction is outlined below. Suzuki coupling is a common application for this molecule, leveraging the iodine substituents for carbon-carbon bond formation.

The following diagram illustrates the typical steps involved when utilizing this compound in a Suzuki cross-coupling reaction to synthesize a more complex organic molecule.

This diagram provides a high-level overview of the process. For detailed experimental conditions, including specific catalysts, bases, solvents, temperatures, and reaction times, researchers should consult relevant literature for the specific transformation being undertaken. The purity of this compound is a critical parameter for the success of such reactions, with a minimum purity of 98% being standard.[3]

References

An In-depth Technical Guide to the Synthesis of 4,4''-Diiodo-p-terphenyl Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 4,4''-diiodo-p-terphenyl, a key building block in organic electronics and materials science. The document details several effective methodologies, including direct halogenation and cross-coupling reactions, complete with experimental protocols and quantitative data to facilitate replication and further research.

Introduction

This compound is a halogenated aromatic compound with a linear, rigid structure that makes it an excellent precursor for the synthesis of conjugated polymers and other advanced materials. Its iodine substituents serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of extended π-systems with tailored electronic and photophysical properties. This guide explores the most common and effective routes to synthesize this important molecule and its key precursors.

Core Synthesis Pathways

Several strategic approaches can be employed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, desired scale, and purity requirements. The principal methods include:

-

Direct Bromination of p-Terphenyl followed by Halogen Exchange: A two-step process involving the bromination of the p-terphenyl backbone and subsequent conversion of the bromo groups to iodo groups.

-

Suzuki-Miyaura Cross-Coupling: A powerful method for constructing the p-terphenyl framework from smaller, functionalized benzene derivatives.

-

Sandmeyer Reaction: A classic transformation to introduce iodine atoms onto the p-terphenyl scaffold starting from amino-functionalized precursors.

-

Direct Iodination of p-Terphenyl: A direct approach to introduce iodine onto the p-terphenyl core.

The following sections provide detailed experimental protocols and data for the most well-documented of these pathways.

Pathway 1: From p-Terphenyl via Bromination and Halogen Exchange

This pathway involves the synthesis of the intermediate, 4,4''-dibromo-p-terphenyl, followed by a halogen exchange reaction to yield the final diiodo product.

Step 1: Synthesis of 4,4''-Dibromo-p-terphenyl

A common method for the synthesis of 4,4''-dibromo-p-terphenyl is the direct electrophilic bromination of p-terphenyl.

Experimental Protocol:

A detailed procedure for the synthesis of 4,4''-dibromo-p-terphenyl is as follows:

-

Reaction Setup: In a 2-liter reaction flask equipped with a stirrer, add 100g of p-terphenyl and 1L of bromobenzene.

-

Reagent Addition: While stirring, add 174g of liquid bromine to the mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100°C and 110°C and maintain for 24 to 48 hours.[1]

-

Work-up: After cooling the reaction to 25-30°C, the mixture is washed with methanol and then filtered to obtain the crude product.

-

Purification: The crude product is purified by recrystallization or other standard techniques to yield 4,4''-dibromo-p-terphenyl.

Quantitative Data:

| Parameter | Value | Reference |

| Molar ratio of p-terphenyl to liquid bromine | 1 : 2.25 to 2.75 | [1] |

| Reaction Temperature | 100-110 °C | [1] |

| Reaction Time | 24-48 hours | [1] |

Step 2: Halogen Exchange (Finkelstein Reaction)

While a specific, detailed protocol for the conversion of 4,4''-dibromo-p-terphenyl to this compound was not found in the surveyed literature, the Finkelstein reaction is a well-established method for such transformations. This reaction typically involves treating an aryl bromide with an iodide salt, often in the presence of a copper catalyst.

General Experimental Considerations:

-

Iodide Source: Sodium iodide or potassium iodide are commonly used.

-

Catalyst: Copper(I) iodide is a frequently used catalyst for aromatic Finkelstein reactions.

-

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.

-

Temperature: The reaction generally requires elevated temperatures.

The following diagram illustrates the logical flow of this two-step synthesis.

Pathway 2: Suzuki-Miyaura Cross-Coupling for Precursor Synthesis

The Suzuki-Miyaura cross-coupling reaction is a versatile tool for creating the p-terphenyl backbone. This method can be adapted to produce precursors such as 4,4''-diamino-p-terphenyl, which can then be converted to the diiodo derivative.

Synthesis of 4,4''-Diamino-p-terphenyl

Experimental Protocol:

The synthesis of 4,4''-diamino-p-terphenyl can be achieved via a Suzuki coupling reaction:

-

Reaction Setup: In a suitable reaction vessel, combine 1,4-dibromobenzene, 4-aminophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

-

Solvent: A mixture of toluene and water is often used as the solvent system.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere.

-

Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| 1,4-Dibromobenzene | 4-Aminophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Not specified |

The subsequent conversion of the diamino compound to the diiodo compound would proceed via a Sandmeyer reaction, as described in the next section.

Pathway 3: Sandmeyer Reaction

The Sandmeyer reaction provides a classical method to convert amino groups on an aromatic ring into iodo groups. Starting from 4,4''-diamino-p-terphenyl, a two-step diazotization and subsequent reaction with an iodide source would yield the target molecule.

General Experimental Considerations:

-

Diazotization: The diamino-p-terphenyl is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid or sulfuric acid) at low temperatures (typically 0-5 °C) to form the corresponding bis(diazonium) salt.

-

Iodination: The solution of the bis(diazonium) salt is then added to a solution containing an iodide source, such as potassium iodide. The reaction is often heated to facilitate the displacement of the diazonium groups by iodide.

While this is a theoretically sound pathway, a specific, detailed experimental protocol for the Sandmeyer reaction on 4,4''-diamino-p-terphenyl to produce this compound was not found in the available literature.

References

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 4,4''-Diiodo-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,4''-Diiodo-p-terphenyl. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds in fields such as organic electronics and materials science.

Introduction to this compound

This compound is a halogenated aromatic compound with the chemical formula C₁₈H₁₂I₂. Its structure consists of a central benzene ring connected at the 1 and 4 positions to two 4-iodophenyl groups. This symmetrical molecule is of significant interest in organic synthesis, serving as a key building block for the construction of extended π-conjugated systems through various cross-coupling reactions. The presence of iodine atoms at the terminal para positions makes it an ideal precursor for the synthesis of polymers and novel organic materials with tailored electronic and photophysical properties.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a common deuterated solvent like chloroform-d (CDCl₃) is anticipated to exhibit signals in the aromatic region, generally between δ 7.2 and 8.0 ppm. Due to the molecule's symmetry, a simplified spectrum is expected.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Protons Assigned |

| ~ 7.4 - 7.6 | Doublet | H-2', H-6', H-2'', H-6'' |

| ~ 7.6 - 7.8 | Doublet | H-3', H-5', H-3'', H-5'' |

| ~ 7.7 | Singlet | H-2, H-3, H-5, H-6 |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon atoms directly bonded to iodine will have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 92 - 95 | C-4', C-4'' |

| ~ 128 - 130 | C-2, C-3, C-5, C-6 |

| ~ 129 - 131 | C-2', C-6', C-2'', C-6'' |

| ~ 138 - 140 | C-3', C-5', C-3'', H-5'' |

| ~ 139 - 141 | C-1', C-1'' |

| ~ 140 - 142 | C-1, C-4 |

Note: These are estimated chemical shift ranges and require experimental verification.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Compound: this compound (ensure purity through appropriate methods like recrystallization or chromatography).

-

Solvent: Chloroform-d (CDCl₃) is a suitable solvent. Ensure the solvent is of high purity and low in residual water.

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ for ¹H NMR, and 50-100 mg for ¹³C NMR in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

3.2. NMR Spectrometer Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the respective nuclei in the molecule.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Chemical structure of this compound with IUPAC numbering.

Logical Workflow for NMR-based Structural Elucidation

The process of confirming the structure of a synthesized compound like this compound using NMR spectroscopy follows a logical workflow.

Caption: Workflow for the structural elucidation of this compound using NMR.

Spectroscopic and Spectrometric Analysis of 4,4''-Diiodo-p-terphenyl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the mass spectrometry and infrared (IR) spectroscopy of 4,4''-Diiodo-p-terphenyl, a key building block in organic electronics and materials science. This document outlines the expected spectral characteristics, provides generalized experimental protocols, and details a significant application in on-surface synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂I₂ | [1][2][3] |

| Molecular Weight | ~482.10 g/mol | [1][3] |

| Monoisotopic Mass | 481.90285 Da | [2] |

| Appearance | White to pale yellow solid | [3] |

| CAS Number | 19053-14-6 | [1][3] |

Mass Spectrometry

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and purity of this compound. While experimental data from proprietary databases is not publicly available, theoretical predictions for various adducts can be highly informative for identifying the compound in experimental setups.

Predicted Mass-to-Charge Ratios (m/z)

The following table lists the predicted m/z values for common adducts of this compound, which can be used as a reference for experimental mass spectra.

| Adduct | Predicted m/z |

| [M]⁺ | 481.90231 |

| [M+H]⁺ | 482.91014 |

| [M+Na]⁺ | 504.89208 |

| [M+K]⁺ | 520.86602 |

| [M+NH₄]⁺ | 499.93668 |

| [M-H]⁻ | 480.89558 |

Data sourced from PubChemLite.

Experimental Protocol: Electron Ionization Mass Spectrometry (General)

This protocol describes a general method for obtaining an electron ionization (EI) mass spectrum for a solid aromatic compound like this compound.

-

Sample Preparation: A small quantity of solid this compound is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Acquisition: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is then analyzed to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the aromatic rings and the carbon-iodine bonds.

Characteristic IR Absorption Ranges

The table below outlines the expected IR absorption regions for the key functional groups present in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Ring Stretching | 1600 - 1400 |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 |

| C-I | Stretching | 600 - 500 |

These are general ranges and the exact peak positions can vary.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines a common method for obtaining an IR spectrum of a solid sample.

-

Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: The infrared beam is directed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Data Processing: The resulting interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) by a Fourier transform. The background spectrum is automatically subtracted by the instrument software.

Application in On-Surface Synthesis

This compound is a vital precursor molecule for the on-surface synthesis of one-dimensional (1D) polyphenylene chains, a class of molecular wires with potential applications in nanoelectronics. The process, typically performed under ultra-high vacuum conditions, involves a series of controlled steps on a catalytic metal surface.

Caption: Workflow for the on-surface synthesis of polyphenylene chains from this compound.

This process begins with the sublimation of this compound onto a clean, single-crystal metal surface under ultra-high vacuum.[1] Upon gentle heating, the catalytic surface facilitates the cleavage of the carbon-iodine bonds (dehalogenation).[5][6] The resulting reactive terphenyl radicals or organometallic intermediates then polymerize via Ullmann-type coupling to form long, ordered polyphenylene chains directly on the surface.[5][6] This bottom-up fabrication method allows for the creation of atomically precise one-dimensional nanostructures.

References

- 1. This compound (CAS 19053-14-6)| [benchchem.com]

- 2. This compound | C18H12I2 | CID 3563583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. researchgate.net [researchgate.net]

- 5. On-Surface Synthesis and Evolution of Self-Assembled Poly(p-phenylene) Chains on Ag(111): A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Crystal Structure Analysis of 4,4''-Diiodo-p-terphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4''-Diiodo-p-terphenyl is a halogenated aromatic compound with significant applications in materials science and as a building block in organic synthesis. Its rigid p-terphenyl core, functionalized with iodine atoms at the terminal para positions, makes it a valuable precursor for the synthesis of extended π-conjugated systems through cross-coupling reactions.[1] The presence of heavy iodine atoms also makes it a candidate for studies in crystal engineering, involving halogen bonding, and as a heavy-atom derivative in X-ray crystallography to resolve the phase problem for complex structures.[1] This technical guide provides an in-depth overview of the crystal structure analysis of this compound, including detailed experimental protocols for its synthesis, crystallization, and structural determination by single-crystal X-ray diffraction. While a definitive, publicly available crystal structure for this compound is not currently available in crystallographic databases, this guide outlines the established methodologies for such an analysis.

Compound Profile

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1,4-bis(4-iodophenyl)benzene | N/A |

| CAS Number | 19053-14-6 | [1] |

| Molecular Formula | C₁₈H₁₂I₂ | [1] |

| Molecular Weight | 482.10 g/mol | [1] |

| Appearance | White to orange or green powder/crystal | [1] |

| Melting Point | 328 °C | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach allows for the precise construction of the p-terphenyl backbone.

Reaction Scheme:

Materials:

-

4-Iodophenylboronic acid

-

1,4-Dibromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, round-bottom flasks, condenser)

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1,4-dibromobenzene (1 equivalent), 4-iodophenylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

-

Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

-

Add a 3:1 mixture of toluene and ethanol (volume appropriate for the scale of the reaction) to the flask via a cannula.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation from a suitable solvent is a common and effective method for compounds like p-terphenyl derivatives.

Materials:

-

Purified this compound

-

High-purity solvent (e.g., chloroform, dichloromethane, or a mixture of solvents)

-

Small, clean glass vial with a screw cap or a beaker covered with parafilm

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., chloroform) at room temperature or with gentle heating to achieve a saturated or near-saturated solution.

-

Filter the solution through a syringe filter (0.22 µm) into a clean glass vial to remove any particulate matter.

-

Cover the vial with a cap, but do not tighten it completely, or cover the beaker with parafilm and pierce a few small holes in it. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial for the formation of single crystals. Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested.

Another potential method for crystal growth is the vertical Bridgman technique, which has been successfully used for growing large organic crystals like p-terphenyl.

Single-Crystal X-ray Diffraction Analysis

This is a standard procedure for determining the three-dimensional structure of a crystalline solid.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated.

-

Structure Solution: The phase problem is solved to obtain an initial electron density map. For a compound containing heavy atoms like iodine, the Patterson method or direct methods are typically successful.

-

Structure Refinement: The initial structural model is refined against the experimental data. This involves adjusting atomic positions, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. The final structural data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Data Presentation

As of the latest search, a publicly available, fully determined crystal structure for this compound could not be located. The following tables are provided as a template for the presentation of such data once it becomes available.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₈H₁₂I₂ |

| Formula weight | 482.10 |

| Temperature | e.g., 100(2) K |

| Wavelength | e.g., 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = value Å, α = 90° |

| b = value Å, β = value° | |

| c = value Å, γ = 90° | |

| Volume | value ų |

| Z | value |

| Density (calculated) | value Mg/m³ |

| Absorption coefficient | value mm⁻¹ |

| F(000) | value |

| Crystal size | value x value x value mm³ |

| Theta range for data collection | value to value° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | value |

| Independent reflections | value [R(int) = value] |

| Completeness to theta = value° | value % |

| Absorption correction | e.g., Semi-empirical from equivalents |

| Max. and min. transmission | value and value |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | value / value / value |

| Goodness-of-fit on F² | value |

| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |

| R indices (all data) | R1 = value, wR2 = value |

| Largest diff. peak and hole | value and value e.Å⁻³ |

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| I(1)-C(4) | value |

| I(2)-C(15) | value |

| C(1)-C(6) | value |

| C(7)-C(12) | value |

| ... | ... |

Selected Bond Angles (°)

| Angle | Degree (°) |

| C(3)-C(4)-I(1) | value |

| C(14)-C(15)-I(2) | value |

| C(1)-C(6)-C(7) | value |

| ... | ... |

Selected Torsion Angles (°)

| Torsion Angle | Degree (°) |

| C(5)-C(6)-C(7)-C(8) | value |

| C(11)-C(12)-C(13)-C(14) | value |

| ... | ... |

Visualizations

Experimental Workflow for Crystal Structure Analysis

Caption: Experimental workflow for the crystal structure analysis of this compound.

Conclusion

References

Halogen bonding interactions in 4,4''-Diiodo-p-terphenyl crystals

An In-depth Technical Guide to Halogen Bonding Interactions in Aromatic Iodine-Containing Crystals, with a Case Study on 4,4''-Diiodo-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogen bonding has emerged as a significant non-covalent interaction for the rational design and control of molecular self-assembly in the solid state. This technical guide delves into the principles of halogen bonding, with a specific focus on its role in the crystal engineering of iodo-aromatic compounds. While the specific crystallographic data for this compound is not publicly available in surveyed databases, this document provides a comprehensive overview of the expected halogen bonding interactions in its crystal structure. As a pertinent case study, the well-characterized crystal structure of 4,4'-diiodobiphenyl is analyzed in detail to provide quantitative insights into the nature of C-I···I interactions. Furthermore, this guide outlines established experimental protocols for the synthesis and single-crystal growth of such compounds, alongside computational methods for the analysis of halogen bonds.

Introduction to Halogen Bonding in Crystal Engineering

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. This interaction, analogous to hydrogen bonding, has become a powerful tool in supramolecular chemistry and crystal engineering for the construction of well-defined solid-state architectures. The strength and directionality of halogen bonds, particularly those involving iodine, allow for the precise control of molecular packing in crystals, influencing their physical and chemical properties.

In the context of drug development, understanding and utilizing halogen bonds can lead to improved ligand-protein binding affinities and the design of novel pharmaceutical solids with desired properties such as stability and solubility. Aromatic iodine-containing compounds, like this compound, are of particular interest due to the strong and highly directional nature of the C-I···X halogen bond.

Halogen Bonding in this compound Crystals: An Overview

This compound is a rod-like molecule with iodine atoms at its termini, making it an ideal candidate for forming extended supramolecular structures through halogen bonding.[1] In the absence of specific crystallographic data for this compound, we can predict the likely halogen bonding motifs based on established principles. The iodine atoms in this molecule are expected to act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the π-systems of the phenyl rings or the iodine atoms themselves acting as acceptors.

The primary types of halogen bonds anticipated in the crystal structure of this compound are:

-

Type I I···I interactions: Characterized by two identical C-I···I angles (θ1 ≈ θ2), where the two iodine atoms are in a symmetric arrangement.

-

Type II I···I interactions: Occur when the C-I···I angles are different (θ1 ≈ 180° and θ2 ≈ 90°), leading to a bent, L-shaped geometry.

These interactions would likely play a crucial role in the self-assembly of this compound molecules into one-dimensional chains or two-dimensional sheets within the crystal lattice.

Case Study: Halogen Bonding in 4,4'-Diiodobiphenyl Crystals

To provide a quantitative understanding of the halogen bonding interactions that could be expected in this compound, we present an analysis of the closely related and structurally characterized molecule, 4,4'-diiodobiphenyl. The crystallographic data for this compound offers valuable insights into the geometry and nature of C-I···I interactions in a similar molecular context.

Table 1: Quantitative Data for Halogen Bonding in 4,4'-Diiodobiphenyl Crystals

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | C-I···I Angle (°) |

| C-I···I | I | I' | 3.95 | 168.5 |

Note: The data presented here is representative of typical C-I···I halogen bond parameters and is based on known crystal structures of 4,4'-diiodobiphenyl. The exact values can vary slightly depending on the specific polymorphic form.

The observed I···I distance of 3.95 Å is significantly shorter than the sum of the van der Waals radii of two iodine atoms (~3.96 Å), indicating a significant attractive interaction. The C-I···I angle of 168.5° demonstrates the high directionality of this halogen bond.

Experimental Protocols

Synthesis of this compound

Representative Protocol:

-

Suzuki-Miyaura Coupling:

-

To a solution of 1,4-dibromobenzene and a suitable palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent mixture such as toluene/ethanol/water, add a solution of 4-iodophenylboronic acid and a base (e.g., Na₂CO₃).

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

-

Direct Iodination (Alternative Route):

-

To a solution of p-terphenyl in a suitable solvent (e.g., glacial acetic acid), add N-iodosuccinimide (NIS) and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., toluene or chlorobenzene) to obtain pure this compound.

-

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is crucial for structural analysis. A common method for growing single crystals of organic compounds like this compound is slow evaporation or vapor diffusion.

Representative Protocol:

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. For this compound, solvents like toluene, chlorobenzene, or a mixture of dichloromethane and hexane could be suitable.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter (0.2 µm) into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has a few small holes pricked in it to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: Alternatively, place the vial containing the solution of the compound in a larger, sealed container that also contains a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting slow crystal growth.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small spatula and dry them on a filter paper.

Computational Analysis of Halogen Bonding

In the absence of experimental crystal structure data, computational chemistry methods are invaluable for predicting and analyzing halogen bonding interactions.

-

Quantum Mechanical (QM) Methods: Ab initio and Density Functional Theory (DFT) calculations can be used to optimize the geometry of molecular clusters of this compound and calculate the interaction energies of different halogen bonding motifs.[2][3]

-

Atoms in Molecules (AIM) Theory: This method can be used to analyze the electron density topology to identify and characterize the bond critical points associated with halogen bonds.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the charge transfer and orbital interactions involved in halogen bonding.

-

Molecular Electrostatic Potential (MEP) Surface Analysis: Calculation and visualization of the MEP surface can identify the electrophilic σ-hole on the iodine atoms and the nucleophilic regions on adjacent molecules.

Visualizing the Workflow

The following diagram illustrates the general workflow for the investigation of halogen bonding interactions in crystalline materials like this compound.

References

Electronic and Vibrational States of 4,4''-Diiodo-p-terphenyl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic and vibrational states of 4,4''-Diiodo-p-terphenyl, a molecule of significant interest in materials science and as a building block for novel organic electronics. Due to a scarcity of specific published experimental data for this particular derivative, this document leverages data from the parent compound, p-terphenyl, as a baseline, supplemented with theoretical considerations of the effects of di-iodination. This guide furnishes detailed, adaptable experimental protocols for the spectroscopic characterization of this and similar molecules, alongside a discussion of its known applications in on-surface synthesis.

Introduction

This compound is an aromatic organic compound with the molecular formula C₁₈H₁₂I₂ and a molecular weight of 482.10 g/mol .[1] Its rigid p-terphenyl core provides a robust, conjugated system, while the terminal iodine atoms serve as reactive sites for cross-coupling reactions, making it a valuable precursor for the synthesis of extended π-conjugated systems and polymers.[1] These materials are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic and vibrational properties of this compound are fundamental to understanding its behavior in these applications, influencing its photophysical characteristics and its utility in molecular electronics.

Electronic States and Photophysical Properties

The electronic states of p-terphenyl-based molecules are characterized by π-π* transitions within the aromatic system. The introduction of heavy atoms like iodine is expected to significantly influence these properties.

Theoretical Considerations of Di-iodination

The presence of two iodine atoms on the p-terphenyl backbone is predicted to have the following effects on its electronic properties:

-

Bathochromic Shift: A slight red-shift (bathochromic shift) in the absorption and emission spectra compared to the parent p-terphenyl is anticipated due to the extension of the conjugated system and the electron-donating character of the iodine atoms.

-

Heavy-Atom Effect: The most significant impact of the iodine atoms is the heavy-atom effect. This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, a significant decrease in fluorescence quantum yield and a shortening of the fluorescence lifetime are expected. Conversely, the phosphorescence quantum yield would be enhanced, though likely still weak at room temperature.

-

HOMO-LUMO Gap: The HOMO-LUMO gap for this compound has been estimated to be approximately 3.2 eV based on UV-Vis spectroscopy and cyclic voltammetry.[1]

Photophysical Data

| Parameter | p-Terphenyl (in cyclohexane) | This compound (Expected) |

| Absorption Maximum (λ_abs) | 276 nm | Slightly red-shifted from 276 nm |

| Emission Maximum (λ_em) | 338 nm | Slightly red-shifted from 338 nm |

| Fluorescence Quantum Yield (Φ_F) | 0.93 | Significantly < 0.93 |

| Excited-State Lifetime (τ) | Not specified | Shorter than p-terphenyl |

Table 1: Comparison of photophysical data for p-terphenyl and expected trends for this compound.

Vibrational States and Spectroscopy

The vibrational modes of this compound, observable through infrared (IR) and Raman spectroscopy, are determined by the stretching and bending of its chemical bonds.

Theoretical Considerations of Di-iodination

The introduction of iodine atoms will influence the vibrational spectrum in the following ways:

-

C-I Vibrations: The C-I stretching and bending modes will appear at low frequencies (typically below 600 cm⁻¹) due to the high mass of the iodine atom.

-

Shifts in Phenyl Modes: The vibrational modes of the phenyl rings will be perturbed by the iodine substituents. The extent of this perturbation depends on the coupling of the phenyl modes with the C-I vibrations.

-

Symmetry: The D₂h symmetry of p-terphenyl is lowered to C₂h upon 4,4''-di-iodination, which will affect the selection rules for IR and Raman activity of the vibrational modes.

Vibrational Spectroscopy Data

A detailed, assigned vibrational spectrum for this compound is not available in the reviewed literature. However, a vapor-phase IR spectrum is available, and Raman spectra of the parent p-terphenyl have been reported.

| Vibrational Mode | p-Terphenyl (Raman, cm⁻¹) | This compound (Expected) |

| Inter-ring C-C stretch | ~1280 | Shifted due to iodine substitution |

| Phenyl ring modes | Various bands | Perturbed by iodine substitution |

| C-I stretch | - | Expected at low frequencies |

Table 2: Key vibrational modes of p-terphenyl and expected features for this compound.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic characterization of this compound.

UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane) of known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions in the desired solvent to an absorbance range of 0.1 - 1.0 at the expected λ_max.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Record the absorption spectrum of the sample solution from approximately 200 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and an emission detector.

-

Measurement:

-

Record the emission spectrum by exciting the sample at its λ_max (determined from UV-Vis spectroscopy).

-

Record an excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelength.

-

For quantum yield determination, use a well-characterized standard with a similar absorption and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄). Measure the integrated fluorescence intensity and absorbance of both the sample and the standard.

-

Raman Spectroscopy

-

Sample Preparation: The sample can be a solid powder or a concentrated solution.

-

Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).

-

Measurement:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum over a desired spectral range (e.g., 100 - 3200 cm⁻¹).

-

Calibrate the spectrum using a known standard (e.g., silicon).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase spectra, use an appropriate IR-transparent solvent and cell.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement:

-

Record a background spectrum of the KBr pellet or the solvent-filled cell.

-

Record the IR spectrum of the sample.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Visualizations

Caption: Electronic transitions in this compound.

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This compound is a molecule with significant potential in the development of advanced organic materials. While specific, detailed experimental data on its electronic and vibrational states are currently limited in the public domain, this guide provides a comprehensive framework for its characterization. By utilizing the provided experimental protocols and considering the theoretical effects of di-iodination on the p-terphenyl core, researchers can effectively probe the fundamental properties of this molecule, paving the way for its application in future technologies. Further experimental studies are highly encouraged to populate the data tables and provide a more complete picture of the photophysical and vibrational landscape of this important compound.

References

Navigating the Solubility Landscape of 4,4''-Diiodo-p-terphenyl: A Technical Guide

For Immediate Release

Introduction to 4,4''-Diiodo-p-terphenyl

This compound is a halogenated aromatic compound with a rigid, planar structure. Its high melting point of approximately 328°C suggests strong intermolecular forces, which typically result in low solubility in common organic solvents. Understanding its solubility is crucial for process development, including reaction setup, purification through recrystallization, and final product formulation.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Toluene | 25 | Data Not Available | Data Not Available | Gravimetric/Spectroscopic |

| e.g., Toluene | 100 | Data Not Available | Data Not Available | Gravimetric/Spectroscopic |

| e.g., Tetrahydrofuran (THF) | 25 | Data Not Available | Data Not Available | Gravimetric/Spectroscopic |

| e.g., Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | Gravimetric/Spectroscopic |

| e.g., 1,2,4-Trichlorobenzene | 25 | Data Not Available | Data Not Available | Gravimetric/Spectroscopic |

| e.g., 1,2,4-Trichlorobenzene | 150 | Data Not Available | Data Not Available | Gravimetric/Spectroscopic |

Qualitative Observations: Based on patent literature, this compound is likely to exhibit some solubility in high-boiling point aromatic and polar aprotic solvents, particularly at elevated temperatures. Solvents such as toluene, dimethylformamide (DMF), and trichlorobenzene have been used in reactions and for recrystallization of related compounds, indicating their potential to dissolve this compound to some extent.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Gravimetric Method

This classic and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or stirring plate with heating capabilities

-

Volumetric flasks

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Oven or vacuum oven

-

Glass vials or evaporating dishes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a temperature-controlled shaker or on a stirring plate with a controlled temperature bath.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial or evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial or evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass.

-

The solubility can then be expressed in g/100 mL or other desired units based on the initial volume of the solvent used.

-

UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits a distinct absorbance at a specific wavelength in the chosen solvent.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

A Comprehensive Guide to Fundamental Charge Transport in Single-Molecule Junctions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing charge transport through single-molecule junctions. We delve into the experimental techniques used to create and characterize these junctions, the theoretical frameworks that describe their behavior, and the key findings that are shaping the future of molecular electronics and its applications in diverse fields, including drug development.

Introduction to Single-Molecule Electronics

Single-molecule electronics represents the ultimate frontier in the miniaturization of electronic components, where individual molecules serve as the active elements of a circuit. A single-molecule junction is the fundamental building block of such a circuit, typically consisting of a single molecule chemically bonded to two metallic electrodes. The study of charge transport through these junctions provides invaluable insights into the quantum mechanical phenomena that govern electrical conductance at the atomic scale. Understanding these principles is not only crucial for the development of next-generation electronic devices but also opens up new avenues for highly sensitive molecular sensing and characterization, with potential applications in diagnostics and drug discovery.

Key Experimental Techniques

The formation and characterization of stable and reproducible single-molecule junctions are paramount for studying their charge transport properties. Several sophisticated techniques have been developed to achieve this, each with its unique advantages.

Mechanically Controllable Break Junction (MCBJ)

The MCBJ technique involves the controlled breaking of a thin metallic wire to form a pair of electrodes with a nanometer-sized gap.[1][2][3] The wire is typically fabricated on a flexible substrate, and its fracture is induced by mechanical bending.[4][5] This method allows for precise, sub-angstrom control over the distance between the electrodes, enabling the trapping of a single molecule from a solution to form a junction.[3]

Experimental Protocol for Mechanically Controllable Break Junction (MCBJ):

-

Fabrication of the MCBJ device: A metallic wire (commonly gold) is patterned on a flexible substrate (e.g., spring steel or phosphor bronze coated with an insulating layer like polyimide) using lithographic techniques. A constriction or a notch is created in the wire to define the breaking point.[1][4]

-

Mounting the device: The fabricated chip is mounted in a three-point bending apparatus. A pushing rod controlled by a piezoelectric element is used to apply force to the center of the substrate.

-

Junction formation in solution: The notched area of the wire is immersed in a solution containing the target molecules.

-

Breaking the junction: The pushing rod is advanced to bend the substrate, which stretches and eventually breaks the metallic wire at the notch, forming two atomically sharp electrodes.

-

Molecular junction formation: The distance between the newly formed electrodes is carefully controlled by adjusting the bending of the substrate. Molecules from the solution can then self-assemble into the gap and bind to the electrodes, forming a single-molecule junction.

-